Defined (R)-Stereochemistry vs. Racemic Mixture for Asymmetric Synthesis
(R)-2-(1,2-Diaminoethyl)pyridin-3-ol provides a defined (R)-stereocenter essential for asymmetric synthesis, contrasting with its racemic mixture (CAS 1270388-50-5) which lacks stereochemical purity . The use of enantiopure chiral building blocks, such as pyridine-containing diamines, is critical for achieving high enantioselectivity in catalytic reactions. Research on related chiral pyridine diamines has shown that these ligands can yield enantiomerically enriched products with up to 75% enantiomeric excess (ee) in Tsuji-Trost allylic alkylation, a result that would be unattainable with a racemic starting material [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Single (R)-enantiomer (CAS 1212818-73-9) |
| Comparator Or Baseline | Racemic Mixture (CAS 1270388-50-5) |
| Quantified Difference | Defined (R)-stereocenter vs. racemic mixture; potential to achieve up to 75% ee in asymmetric catalysis applications |
| Conditions | Class-level inference based on asymmetric allylic alkylation using chiral pyridine diamines as ligands |
Why This Matters
For researchers in asymmetric catalysis or chiral drug development, the defined (R)-stereochemistry is a critical selection criterion that directly impacts the stereochemical outcome of reactions.
- [1] Wosinska-Hrydczuk, M., et al. (2021). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. PMC8228606. Retrieved April 21, 2026. View Source
